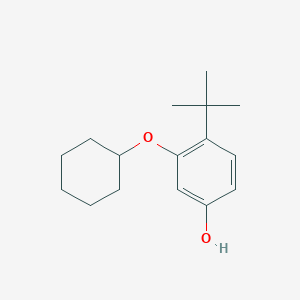

4-Tert-butyl-3-(cyclohexyloxy)phenol

Description

Properties

Molecular Formula |

C16H24O2 |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

4-tert-butyl-3-cyclohexyloxyphenol |

InChI |

InChI=1S/C16H24O2/c1-16(2,3)14-10-9-12(17)11-15(14)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3 |

InChI Key |

STBSHFUZMFAUHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-(cyclohexyloxy)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:

Condensation: Phenol is first condensed with epoxy cyclohexane to form an intermediate.

Alkylation: The intermediate is then alkylated with tert-butyl chloride in the presence of ferric chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as distillation and recrystallization to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-Tert-butyl-3-(cyclohexyloxy)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-(cyclohexyloxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. The compound’s antioxidant properties help neutralize ROS, thereby protecting cells from oxidative damage. Additionally, its interaction with enzymes and receptors can influence cellular signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphenol Derivatives: Antioxidant Activity

Butylated Hydroxytoluene (BHT) and tert-butyl-4-methoxyphenol share the tert-butyl-phenol backbone with 4-Tert-butyl-3-(cyclohexyloxy)phenol. BHT is a well-known antioxidant that inhibits tumor initiation by preventing polycyclic hydrocarbon activation (). Its mechanism involves blocking carcinogen-DNA binding, likely due to radical-scavenging properties from the phenolic hydroxyl group.

Key Differences :

- BHT : Hydroxyl group at para position; high radical-scavenging activity.

- tert-butyl-4-methoxyphenol: Methoxy substituent; lower antioxidant capacity.

- This compound: Cyclohexyloxy group; increased steric bulk and lipophilicity .

Key Differences :

- C3: Dual ether substituents (benzyloxy and phenethoxy); higher molecular weight (C3: ~316 g/mol vs. This compound: ~276 g/mol).

- 1-(cyclohexyloxy)-4-iodobenzene : Iodo substituent enhances electrophilicity; distinct reactivity in cross-coupling reactions .

Bioactive Phenols: Anti-inflammatory Potential

Carvacrol (2-methyl-5-isopropylphenol), a monoterpene phenol, exhibits anti-inflammatory activity via COX-1/COX-2 inhibition (IC50 = 0.7–0.8 μM) ().

Key Differences :

- Carvacrol: Smaller substituents (methyl, isopropyl); non-selective COX inhibition.

- This compound: Bulky substituents; hypothesized lower enzyme affinity but improved lipid solubility .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C16H24O2 | 260.36 | 4-tert-butyl, 3-cyclohexyloxy |

| BHT | C15H24O | 220.35 | 3,5-di-tert-butyl, 4-hydroxyl |

| Carvacrol | C10H14O | 150.22 | 2-methyl, 5-isopropyl |

| tert-butyl-4-methoxyphenol | C11H16O2 | 180.24 | 4-tert-butyl, 1-methoxy |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-Tert-butyl-3-(cyclohexyloxy)phenol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a cyclohexyloxy group can be introduced using cyclohexanol under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate). Purification via preparative TLC with hexanes/ethyl acetate (30:1 v/v) is effective, yielding ~59% as demonstrated in analogous ether synthesis .

- Key Variables : Temperature (ideally 80–100°C), solvent polarity, and stoichiometric ratios of tert-butylphenol derivatives to cyclohexylating agents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M]+) with <5 ppm error .

- NMR : Use - and -NMR to verify tert-butyl (δ ~1.3 ppm, singlet) and cyclohexyloxy (δ ~3.5–4.0 ppm, multiplet) groups.

- TLC/HPLC : Monitor reaction progress and purity using hexanes/ethyl acetate gradients .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile :

- Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the phenolic group.

- Thermal Stability : Decomposition observed >150°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence reactivity in catalytic hydrogenolysis?

- Mechanistic Insight : The tert-butyl group impedes access to the phenolic oxygen, reducing hydrogenolysis efficiency. Studies on diphenyl ether analogs show that Ru-based catalysts (e.g., Ru5/ASA-TiO) at 190°C selectively cleave ether bonds, yielding phenol and cyclohexane derivatives .

- Experimental Design : Compare hydrogenolysis rates of this compound with less hindered analogs under controlled temperatures (160–220°C) and H pressures (1–5 bar).

Q. What computational models predict the antioxidant activity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate O–H bond dissociation energy (BDE) and ionization potential (IP). Lower BDE (<85 kcal/mol) correlates with higher radical scavenging activity.

- In Vitro Assays : Validate predictions using DPPH/ABTS assays and Folin-Ciocalteu reagent for phenolic content quantification .

Q. How do substituent positions affect biological activity in microbial resistance studies?

- Experimental Approach :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying tert-butyl/cyclohexyloxy positions and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Data Interpretation : Use MIC (Minimum Inhibitory Concentration) assays; hydrophobic groups enhance membrane disruption but reduce solubility .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.